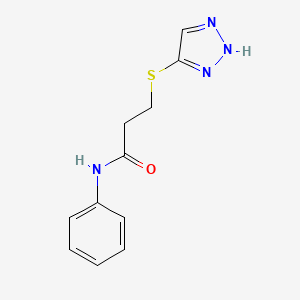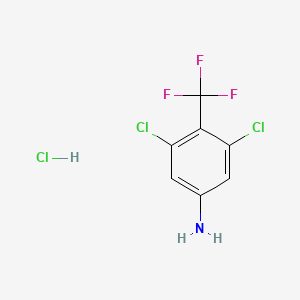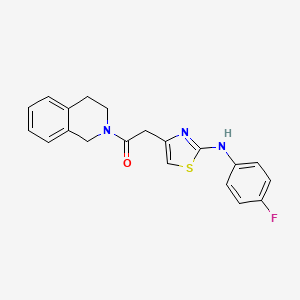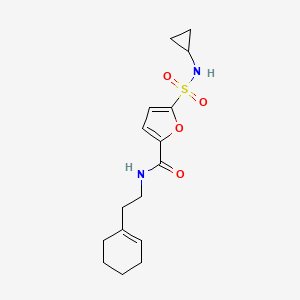
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, also known as BTT-3033, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. BTT-3033 belongs to the class of thiazole-containing compounds, which have been shown to possess various biological activities, such as antitumor, anti-inflammatory, and antimicrobial properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques and Chemical Reactivity : The synthesis of thiophene-based amide derivatives, including those related to the specified compound, involves various catalytic approaches. For example, the synthesis of 5-bromothiophene carboxylic acid derivatives and their subsequent arylations via Pd(0)-catalyzed Suzuki–Miyaura cross-coupling reactions yield compounds with notable yields. These synthesized compounds are further explored for their non-linear optical (NLO) properties, electronic structures, and other physical properties through computational methods and DFT calculations, demonstrating their potential in materials science and chemical research (Kanwal et al., 2022).
Antimicrobial and Antifungal Activity
Evaluation Against Bacterial and Fungal Strains : Novel analogs of 2-amino benzothiazolyl substituted compounds have been synthesized and shown to display promising antibacterial activity, particularly against strains like Staphylococcus aureus and Bacillus subtilis. These findings highlight the potential of these compounds in the development of new antimicrobial agents (Palkar et al., 2017).
Anticancer Activity
Potential in Cancer Treatment : Thiazolides, a novel class of compounds, have shown activity in inducing cell death in colon carcinoma cell lines. This suggests that modifications of the thiazole ring, such as bromination, play a critical role in their activity, highlighting the importance of structural features in medicinal chemistry and cancer research (Brockmann et al., 2014).
Antioxidant Properties
Evaluation of Antioxidant Capacity : Studies on the antioxidant activity of synthesized compounds reveal significant potential, indicating their usefulness in addressing oxidative stress-related conditions. For instance, novel arylazothiazole disperse dyes containing selenium have been synthesized and shown to exhibit high efficiency in antioxidant activity, further extending the applicability of such compounds in the field of functional materials and health sciences (Khalifa et al., 2015).
Structural Analysis and Physical Properties
Crystal Structure and Molecular Modeling : Detailed structural analysis, such as single crystal X-ray diffraction, provides insights into the molecular geometry and interaction patterns of these compounds, facilitating their application in the design of materials with specific physical properties (Prabhuswamy et al., 2016).
Propiedades
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O3S2/c13-10-2-1-9(20-10)7-6-19-12(14-7)15-11(16)8-5-17-3-4-18-8/h1-2,5-6H,3-4H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXDCYPFVMJYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium [3-(trifluoromethyl)benzyl]trifluoroborate](/img/structure/B2751949.png)



![2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2751954.png)

![8-(5-Bromo-2-methoxyphenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2751957.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2751959.png)


![1-((1R,5S)-8-((2-bromophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2751964.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2751965.png)

